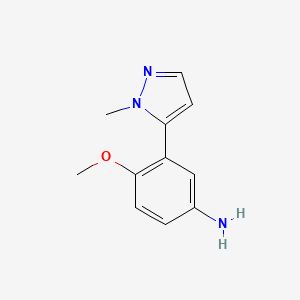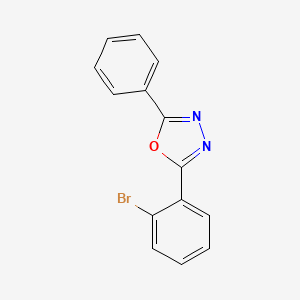
2-(2-溴苯基)-5-苯基-1,3,4-恶二唑
描述
2-(2-Bromophenyl)-5-phenyl-1,3,4-oxadiazole is a useful research compound. Its molecular formula is C14H9BrN2O and its molecular weight is 301.14 g/mol. The purity is usually 95%.
The exact mass of the compound 2-(2-Bromophenyl)-5-phenyl-1,3,4-oxadiazole is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 89571. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-(2-Bromophenyl)-5-phenyl-1,3,4-oxadiazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2-Bromophenyl)-5-phenyl-1,3,4-oxadiazole including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
抗菌和溶血活性
研究表明,2,5-二取代的 1,3,4-恶二唑化合物(包括 2-(2-溴苯基)-5-苯基-1,3,4-恶二唑)表现出显着的抗菌活性。Gul 等人 (2017 年) 的一项研究探讨了此类化合物的合成及其对各种微生物的有效性。他们还评估了这些化合物的溶血活性,发现大多数化合物表现出活性抗菌特性,效力各不相同 Gul 等人 (2017 年)。
晶体结构表征
2-(2-溴苯基)-5-苯基-1,3,4-恶二唑及其衍生物的结构方面一直是研究的主题。在 Jiang 等人 (2014 年) 的一项研究中,合成了两种杂环化合物,包括 2-(2-溴苯基)-5-苯基-1,3,4-恶二唑,并使用各种光谱技术和 X 射线晶体学对其进行了表征。这项研究有助于了解这些化合物的分子结构 Jiang 等人 (2014 年)。
用于生物活性的合成和表征
已探索了 2-(2-溴苯基)-5-苯基-1,3,4-恶二唑衍生物的合成和表征,以用于潜在的生物应用。Ustabaş 等人 (2020 年) Ustabaş 等人 (2020 年) 合成了和表征了一种含有 1,3,4-恶二唑和 1,2,4-三唑杂环的化合物,评估了其抗菌活性,并表明其在进一步的体内研究后具有作为候选药物的潜力。
电子和光学应用
2-(2-溴苯基)-5-苯基-1,3,4-恶二唑衍生物因其电子和光学特性而受到研究。Cooper 等人 (2022 年) 的一项研究调查了咔唑取代的 2-甲基-5-苯基-1,3,4-恶二唑,突出了它们在有机发光二极管 (OLED) 中的潜力,因为它们具有蓝移荧光和高效的反系间交叉率 Cooper 等人 (2022 年)。
抗炎活性
1,3,4-恶二唑衍生物(包括 2-(2-溴苯基)-5-苯基-1,3,4-恶二唑)的抗炎特性一直是研究的重点。Santhanalakshmi 等人 (2022 年) Santhanalakshmi 等人 (2022 年) 进行了体外研究,评估了一系列新型 2,5-二取代 1,3,4-恶二唑化合物的抗炎特性。他们的研究结果表明这些化合物具有显着的抗炎活性,这突出了它们的潜在治疗应用。
合成和抗菌活性
1,3,4-恶二唑衍生物(包括与 2-(2-溴苯基)-5-苯基-1,3,4-恶二唑相关的衍生物)的抗菌特性已得到广泛研究。Shu-jun (2006 年) 的一项研究重点关注了 2-苯基-5-[[2'-氰基 (1,1'-联苯基)-4-] 甲基] 巯基-1,3,4-恶二唑的合成和抗菌活性,证明了对各种细菌菌株具有显着的抑菌作用 Shu-jun (2006 年)。
非线性光学表征
1,3,4-恶二唑衍生物的非线性光学性质也是一个感兴趣的课题。Chandrakantha 等人 (2011 年) Chandrakantha 等人 (2011 年) 合成了一系列含有 2-氟-4-甲氧基苯基的 1,3,4-恶二唑衍生物,并分析了它们的光学非线性,表明在光电子学中具有潜在应用。
计算和药理学评估
1,3,4-恶二唑衍生物(包括与 2-(2-溴苯基)-5-苯基-1,3,4-恶二唑相关的衍生物)的计算和药理学潜力已得到探索。Faheem (2018 年) Faheem (2018 年) 进行了研究,评估了新型衍生物的毒性、抑瘤、抗氧化、镇痛和抗炎作用,深入了解了它们多样的药理学应用。
属性
IUPAC Name |
2-(2-bromophenyl)-5-phenyl-1,3,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9BrN2O/c15-12-9-5-4-8-11(12)14-17-16-13(18-14)10-6-2-1-3-7-10/h1-9H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXTOVESBFFREMZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(O2)C3=CC=CC=C3Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90232696 | |
| Record name | 2-(2-Bromophenyl)-5-phenyl-1,3,4-oxadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90232696 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
83817-43-0 | |
| Record name | 2-(2-Bromophenyl)-5-phenyl-1,3,4-oxadiazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=83817-43-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(2-Bromophenyl)-5-phenyl-1,3,4-oxadiazole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083817430 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC89571 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89571 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-(2-Bromophenyl)-5-phenyl-1,3,4-oxadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90232696 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(2-bromophenyl)-5-phenyl-1,3,4-oxadiazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.073.565 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-(2-BROMOPHENYL)-5-PHENYL-1,3,4-OXADIAZOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NW6JLJ952S | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


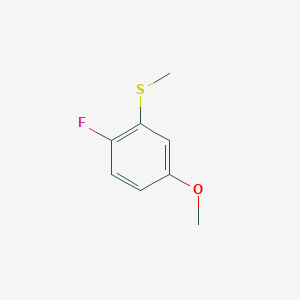
![Methyl 3-(methylamino)benzo[b]thiophene-2-carboxylate](/img/structure/B3287073.png)
![6-Isopropylpyrazolo[1,5-a]pyrimidine](/img/structure/B3287074.png)

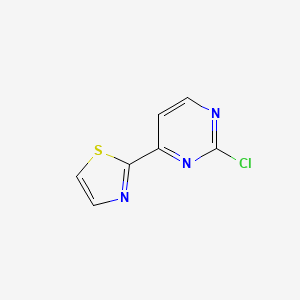


![2-[3-(1H-benzimidazol-2-yl)pyridin-2-yl]sulfanyl-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide](/img/structure/B3287121.png)
![3-(3,4-dimethoxyphenyl)-3-[[5-(4-methoxyphenyl)-1H-1,2,4-triazol-3-yl]sulfanyl]-N-(pyridin-3-ylmethyl)propanamide](/img/structure/B3287135.png)
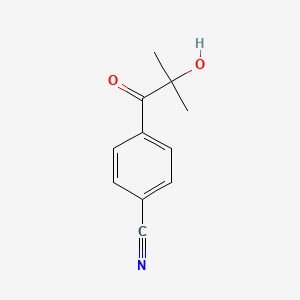
![Methyl 2-{[(2-ethoxy-4-formylphenoxy)acetyl]amino}benzoate](/img/structure/B3287150.png)
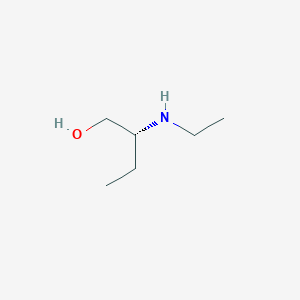
![17-Isocyanato-18-nitro-2,5,8,11,14-pentaoxabicyclo[13.4.0]nonadeca-1(15),16,18-triene](/img/structure/B3287158.png)
